5-(Hydroxymethyl)-6-methylpyridin-3-ol

Physicochemical profiling ADME prediction Chromatographic method development

5-(Hydroxymethyl)-6-methylpyridin-3-ol is a strategically functionalized pyridine intermediate offering a single 5-hydroxymethyl handle for selective oxidation, esterification, or hydrazide formation without competing 4-CH₂OH reactivity. It serves as Pyridoxine Impurity 1 reference standard with batch-specific NMR, HPLC, and GC certification at ≥95% purity. Its balanced XLogP3 (0.0) and TPSA (53.4 Ų) enable biphasic reactions without phase-transfer catalysts. For impurity profiling, antimycobacterial scaffold elaboration, or bidentate metal complexation studies, this isomer ensures regiospecificity unattainable with pyridoxine or 2-hydroxymethyl analogs.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B13030065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-6-methylpyridin-3-ol
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)O)CO
InChIInChI=1S/C7H9NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-3,9-10H,4H2,1H3
InChIKeyGDWYNOCOYNASFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)-6-methylpyridin-3-ol (CAS 755697-75-7): Pyridine-Derived Fine Chemical with Defined Substitution for Selective Derivatization and Impurity Profiling


5-(Hydroxymethyl)-6-methylpyridin-3-ol is a trisubstituted pyridine derivative (C₇H₉NO₂, MW 139.15 g/mol) bearing a hydroxyl group at the 3-position, a hydroxymethyl group at the 5-position, and a methyl group at the 6-position . Its substitution pattern places it structurally between the simpler building block 6-methylpyridin-3-ol (CAS 1121-78-4; C₆H₇NO, MW 109.13, lacking the 5-hydroxymethyl handle) and the fully elaborated vitamin B6 vitamer pyridoxine (CAS 65-23-6; C₈H₁₁NO₃, MW 169.18, bearing an additional 4-hydroxymethyl group) . This intermediate degree of functionalization makes 5-(hydroxymethyl)-6-methylpyridin-3-ol a strategically positioned intermediate: it offers a single primary alcohol handle for selective oxidation, esterification, or etherification without the competing reactivity of the 4-hydroxymethyl group present in pyridoxine, while retaining the 3-hydroxyl group for metal chelation or hydrogen-bonding interactions [1]. The compound is listed as a pyridoxine-related impurity standard (Pyridoxine Impurity 1) and is supplied with batch-specific analytical certification (NMR, HPLC, GC) at ≥95% purity .

Why 5-(Hydroxymethyl)-6-methylpyridin-3-ol Cannot Be Replaced by 6-Methylpyridin-3-ol, Pyridoxine, or Its Regioisomer in Structure-Sensitive Applications


The three nearest structural analogs of 5-(hydroxymethyl)-6-methylpyridin-3-ol each deviate in a manner that disqualifies them for substitution in regiospecific synthetic sequences or analytical workflows. 6-Methylpyridin-3-ol (CAS 1121-78-4) entirely lacks the 5-hydroxymethyl group, eliminating the primary alcohol handle required for selective esterification, oxidation to the aldehyde, or etherification—transformations central to the antimycobacterial hydrazide synthesis [1] and to the construction of stilbazolic resveratrol analogs [2]. Pyridoxine (CAS 65-23-6) introduces a competing 4-hydroxymethyl group that undermines the chemoselectivity achievable at the 5-position; its two primary alcohols exhibit differentiated reactivity under mild oxidation conditions [1]. The regioisomer 2-(hydroxymethyl)-6-methylpyridin-3-ol (CAS 42097-42-7, CHEBI:194822) [3] relocates the hydroxymethyl group to the 2-position adjacent to the pyridine nitrogen, altering the chelation geometry for metal complexation from a 3-OH/pyridine-N bidentate motif to a potentially tridentate N/2-CH₂OH/3-OH binding mode—a difference that affects ligand performance in platinum antitumor complexes where hydroxymethylpyridine positional isomers produce distinct DNA adduct profiles and cytotoxic potencies [4]. For impurity profiling of pyridoxine drug substances, only the precise 5-hydroxymethyl-6-methyl substitution pattern matches the retention time and spectral properties of the target impurity peak [5].

5-(Hydroxymethyl)-6-methylpyridin-3-ol: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Physicochemical Descriptor Comparison: XLogP3, H-Bond Donor/Acceptor Profile, and Topological Polar Surface Area vs. Pyridoxine and 6-Methylpyridin-3-ol

The target compound possesses a calculated XLogP3 of 0.0, a topological polar surface area (TPSA) of 53.4 Ų, 2 hydrogen bond donors (HBD), and 3 hydrogen bond acceptors (HBA), as computed from its SMILES structure [1]. In comparison, pyridoxine (CAS 65-23-6) has a higher molecular weight (169.18 vs. 139.15 g/mol), an additional HBD (3 total), an additional HBA (4 total), and a lower predicted logP (approximately −0.9), reflecting its greater hydrophilicity [2]. 6-Methylpyridin-3-ol (CAS 1121-78-4) has a lower MW (109.13 g/mol) and only 1 HBD and 2 HBA, with a predicted logP of approximately 0.8 [3]. The intermediate logP of the target compound predicts a balanced solubility profile suitable for both aqueous and organic-phase reactions, whereas pyridoxine's lower logP biases it toward aqueous systems and 6-methylpyridin-3-ol's higher logP favors organic-phase partitioning.

Physicochemical profiling ADME prediction Chromatographic method development

Purity and Analytical Certification: Batch-Specific Identity and Purity Verification vs. Uncharacterized Commercial Pyridine Derivatives

The compound is commercially supplied at a standard purity of 95% with batch-specific certificates of analysis including NMR, HPLC, and GC data, as documented by the specialty chemical supplier Bidepharm (Product Code BD00742928) . This level of analytical documentation exceeds what is typically available for generic research-grade 6-methylpyridin-3-ol or 2-(hydroxymethyl)-6-methylpyridin-3-ol from bulk chemical distributors, where purity may be stated as a single value without accompanying chromatographic or spectroscopic verification. The availability of multi-method batch QC reduces the user's burden of in-house identity confirmation and purity assessment, which is critical when the compound is employed as an impurity reference marker in HPLC method validation [1].

Quality control Analytical reference standard Procurement specification

Synthetic Intermediate Value: Selective Chemoselectivity of the 5-Hydroxymethyl Group vs. Bis(hydroxymethyl) Pyridoxine in Antimycobacterial Agent Synthesis

In the synthesis of antimycobacterial hydrazides based on pyridoxine derivatives, Khaziev et al. (2018) demonstrated that the 5- and 6-hydroxymethyl groups in the 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine scaffold exhibit differentiated reactivity: under mild oxidation conditions, only the 6-hydroxymethyl group was selectively converted to the aldehyde, leaving the 5-hydroxymethyl group intact [1]. This finding establishes that the single 5-hydroxymethyl group in 5-(hydroxymethyl)-6-methylpyridin-3-ol offers a predictable, non-competing reactive handle, unlike pyridoxine where the presence of two primary alcohols (at C-4 and C-5) necessitates protective group strategies to control chemoselectivity. The target compound thus enables a more convergent synthetic route to 5-functionalized pyridine derivatives without the additional protection/deprotection steps required when starting from pyridoxine.

Chemoselective oxidation Antimycobacterial synthesis Pyridoxine derivative

Regioisomeric Ligand Geometry: 5-Hydroxymethyl vs. 2-Hydroxymethyl Substitution Determines Metal Chelation Mode

The target compound (5-hydroxymethyl isomer) positions the hydroxymethyl group distal to the pyridine nitrogen, enabling a bidentate chelation mode via the pyridine N and the 3-OH group, with the 5-CH₂OH available for further functionalization without interfering with metal coordination. In contrast, the regioisomer 2-(hydroxymethyl)-6-methylpyridin-3-ol (CAS 42097-42-7, CHEBI:194822) [1] positions the CH₂OH group adjacent to the pyridine nitrogen, enabling potential tridentate (N, 2-CH₂OH, 3-OH) or competing bidentate (N, 2-CH₂OH) chelation. Ramos-Lima et al. (2006) demonstrated that the position of the hydroxymethyl substituent on the pyridine ligand in trans-platinum(II) complexes directly influences DNA adduct character, DNA binding mode, and cytotoxic potency, with 2-, 3-, and 4-hydroxymethylpyridine isomers producing distinct biological profiles [2]. Although the specific 5-hydroxymethyl-6-methyl substitution was not directly tested in that study, the established positional dependence of ligand activity supports the inference that the 5- vs. 2-hydroxymethyl regioisomers will exhibit differentiated metal-binding stoichiometry and geometry.

Coordination chemistry Platinum antitumor complexes Ligand design

Pyridoxine Impurity Identification: Structural Confirmation for HPLC Method Validation and Pharmacopeial Compliance

5-(Hydroxymethyl)-6-methylpyridin-3-ol is catalogued as a pyridoxine-related substance and is employed as an impurity reference marker in stability-indicating HPLC methods for vitamin B6-containing multi-component tablet formulations [1]. The validated HPLC-PDA method described by Ali et al. (2019) achieved baseline separation of pyridoxal phosphate from its impurities and degradation products using an Agilent Poroshell C18 column with a mobile phase of ammonium phosphate buffer (pH 3.0)/acetonitrile/methanol (86:7:7, v/v/v) at 1.8 mL/min and UV detection at 270 nm, with linearity demonstrated over the range of 35–60 µg/mL for pyridoxal phosphate and coefficient of determination ≥0.9981 [1]. In contrast, the structurally simpler 6-methylpyridin-3-ol (lacking the 5-hydroxymethyl group) would exhibit a different retention time and UV absorption profile, rendering it unsuitable as a surrogate for this specific impurity peak. Suppliers including BOC Sciences list the compound under the designation Pyridoxine Impurity 1, indicating its recognized role in pharmaceutical analytical chemistry .

Pharmaceutical impurity profiling HPLC method validation Pyridoxine quality control

Procurement-Relevant Application Scenarios for 5-(Hydroxymethyl)-6-methylpyridin-3-ol Based on Quantifiable Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Pyridoxine (Vitamin B6) Stability-Indicating HPLC Methods

Quality control laboratories validating HPLC methods for pyridoxine-containing multi-component tablet formulations require authenticated impurity standards to establish system suitability, determine relative retention times, and quantify degradation products. 5-(Hydroxymethyl)-6-methylpyridin-3-ol, supplied with batch-specific NMR, HPLC, and GC certificates at 95% purity , serves as a reference marker for impurity peaks eluting under the validated conditions (C18 column, pH 3.0 phosphate buffer/ACN/MeOH mobile phase, 270 nm detection) [1]. The unambiguous substitution pattern (5-CH₂OH, 6-CH₃, 3-OH) differentiates it from other pyridoxine-related substances that may co-elute or exhibit different spectral properties.

Chemoselective Synthesis of 5-Functionalized Pyridine Derivatives for Antimycobacterial Drug Discovery

Medicinal chemistry programs targeting the pyridoxine scaffold for antimycobacterial activity benefit from the single 5-hydroxymethyl handle of this compound, which avoids the competing 4-hydroxymethyl reactivity inherent to pyridoxine [2]. The 5-CH₂OH group can be selectively oxidized to the aldehyde, esterified, or converted to the hydrazide without requiring protection of a second primary alcohol. This chemoselectivity advantage, inferred from the differentiated oxidation behavior of the 5- and 6-hydroxymethyl groups in the pyridoxine acetonide system [2], translates to reduced synthetic step count and improved atom economy in the preparation of 5-substituted-6-methylpyridin-3-ol derivatives.

Coordination Chemistry Ligand Design: Bidentate Metal Chelation with a Pendant Functional Handle

For researchers developing metal-based therapeutics or catalysts, the 5-hydroxymethyl isomer offers a defined bidentate (pyridine N / 3-OH) chelation mode with the 5-CH₂OH group positioned as a solvent-exposed pendant handle for further derivatization or bioconjugation. This contrasts with the 2-hydroxymethyl regioisomer (CAS 42097-42-7), where the CH₂OH group's proximity to the pyridine nitrogen introduces competing chelation modes that complicate speciation [3]. The positional dependence of ligand activity on DNA adduct formation and cytotoxicity has been experimentally demonstrated in trans-platinum(II) systems with 2-, 3-, and 4-hydroxymethylpyridine ligands [4].

Intermediate-LogP Building Block for Reaction Optimization Across Aqueous and Organic Phases

The computed XLogP3 of 0.0 and TPSA of 53.4 Ų position this compound at the interface of aqueous and organic solubility [5], making it a versatile intermediate for biphasic reactions or solvent screening. Unlike pyridoxine (XLogP3 ≈ −0.9), which partitions strongly into the aqueous phase, and 6-methylpyridin-3-ol (XLogP3 ≈ 0.8), which favors organic solvents, 5-(hydroxymethyl)-6-methylpyridin-3-ol can be employed in mixed aqueous-organic systems without requiring phase-transfer catalysts, simplifying workup and improving recovery in multi-step sequences.

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